molecular formula C26H35N5O4S B14762099 4-[2-(Butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol

4-[2-(Butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol

Cat. No.: B14762099
M. Wt: 513.7 g/mol
InChI Key: NDWOEUVAOGUXGP-UHFFFAOYSA-N
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Description

4-[2-(Butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a butylamino group, a morpholin-4-ylsulfonylphenyl group, and a cyclohexanol moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the butylamino group: This step often involves nucleophilic substitution reactions.

    Attachment of the morpholin-4-ylsulfonylphenyl group: This can be done through sulfonylation reactions.

    Incorporation of the cyclohexanol moiety: This step may involve reduction reactions to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The amino and sulfonyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could lead to various alcohol derivatives.

Scientific Research Applications

4-[2-(Butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[2-(Butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[2-(Butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol include other pyrrolo[2,3-d]pyrimidine derivatives with different substituents. Examples include:

  • 4-[2-(Methylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol
  • 4-[2-(Ethylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H35N5O4S

Molecular Weight

513.7 g/mol

IUPAC Name

4-[2-(butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol

InChI

InChI=1S/C26H35N5O4S/c1-2-3-12-27-26-28-17-23-24(18-31(25(23)29-26)20-6-8-21(32)9-7-20)19-4-10-22(11-5-19)36(33,34)30-13-15-35-16-14-30/h4-5,10-11,17-18,20-21,32H,2-3,6-9,12-16H2,1H3,(H,27,28,29)

InChI Key

NDWOEUVAOGUXGP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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